molecular formula C10H9NOS2 B13134055 1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone

1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone

Cat. No.: B13134055
M. Wt: 223.3 g/mol
InChI Key: WYYPWJCRZMMKBL-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methylthio group attached to the benzothiazole ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone typically involves the reaction of 2-aminothiophenol with methylthioacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained after purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzothiazole: Lacks the ethanone group but shares the benzothiazole and methylthio moieties.

    6-Methylbenzothiazole: Contains a methyl group instead of a methylthio group.

    Benzothiazole-2-thiol: Contains a thiol group instead of a methylthio group.

Uniqueness

1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone is unique due to the presence of both the methylthio and ethanone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)ethanone

InChI

InChI=1S/C10H9NOS2/c1-6(12)7-3-4-8-9(5-7)14-10(11-8)13-2/h3-5H,1-2H3

InChI Key

WYYPWJCRZMMKBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)SC

Origin of Product

United States

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